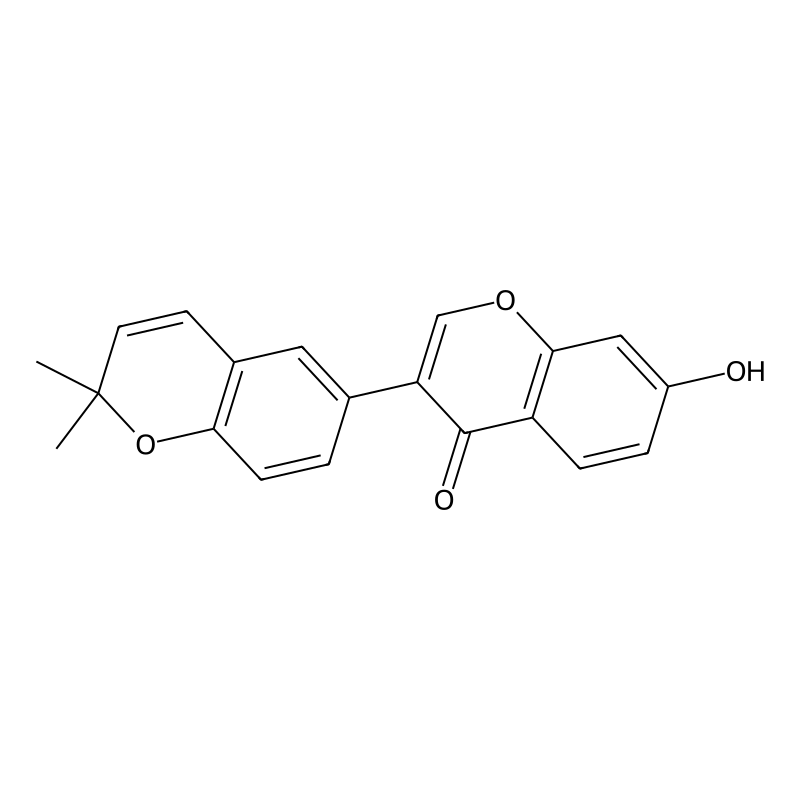

Corylin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Corylin (CAS: 53947-92-5) is a highly purified prenylflavonoid originally isolated from the seeds of Psoralea corylifolia. In industrial and advanced laboratory procurement, it serves as a critical bioactive standard and synthesis precursor, distinguished from crude extracts by its precise molecular weight (320.34 g/mol) and reproducible batch-to-batch consistency. Corylin is primarily selected for its potent, quantifiable modulation of the IL-6/STAT3 and NF-κB signaling pathways, as well as its specific electrophysiological activity on M-type potassium currents. Unlike generic flavonoids, its unique prenylated structure confers distinct pharmacokinetic advantages, including a notably low inhibition profile against major UDP-glucuronosyltransferase (UGT) isoforms, making it an optimal candidate for drug-drug interaction (DDI) modeling and the synthesis of highly soluble glycoside derivatives [1] [2].

Research Fit

References

- [1] Shan L, et al. Comparison of the Inhibitory Potential of Bavachalcone and Corylin against UDP-Glucuronosyltransferases. Evid Based Complement Alternat Med. 2017.

- [2] Zhao G, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Med. 2012 Jun;78(9):903-6.

Substituting highly purified Corylin with crude Psoralea corylifolia extracts or closely related in-class analogs (such as Bakuchiol, Bavachin, or Bavachalcone) introduces critical failures in both pharmacokinetic profiling and assay reproducibility. Crude extracts contain variable ratios of Bavachalcone, which acts as a strong noncompetitive inhibitor of UGT1A1 and UGT1A7, thereby confounding drug-drug interaction data and increasing formulation toxicity risks [1]. Furthermore, when targeting the STAT3 inflammatory pathway, substituting Corylin with Bakuchiol or Bavachin results in a 3.3- to 3.5-fold drop in inhibitory potency, requiring significantly higher dosing concentrations that can trigger off-target cellular toxicity [2]. For biocatalytic synthesis, Corylin possesses specific structural compatibility for enzymatic glycosylation that generic flavonoids lack, meaning substitutions will fail to yield the desired highly soluble derivatives [3].

Substitution Risk

References

- [1] Shan L, et al. Comparison of the Inhibitory Potential of Bavachalcone and Corylin against UDP-Glucuronosyltransferases. Evid Based Complement Alternat Med. 2017.

- [2] Zhao G, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Med. 2012 Jun;78(9):903-6.

- [3] National University of Tainan (NUTN) Repository. Predictive studies facilitate the production of a new glucoside, corylin-7-O-β-glucoside.

Superior STAT3 Pathway Inhibition vs. Bakuchiol and Bavachin

In comparative in vitro assays evaluating the suppression of IL-6-induced STAT3 promoter activity in Hep3B cells, Corylin demonstrated an IC50 of 1.37 ± 0.45 µM. In direct contrast, the closely related Psoralea-derived compounds Bakuchiol and Bavachin exhibited significantly weaker inhibition, with IC50 values of 4.57 ± 0.45 µM and 4.89 ± 0.05 µM, respectively[1].

| Evidence Dimension | IC50 for IL-6-induced STAT3 promoter activity |

| Target Compound Data | Corylin: 1.37 ± 0.45 µM |

| Comparator Or Baseline | Bakuchiol: 4.57 µM; Bavachin: 4.89 µM |

| Quantified Difference | Corylin is ~3.3x to 3.5x more potent than Bakuchiol and Bavachin. |

| Conditions | Hep3B cell line, IL-6 induction, STAT3 promoter activity assay |

Procuring Corylin allows for lower-concentration dosing in anti-inflammatory models, minimizing the risk of off-target cytotoxicity compared to using Bakuchiol or Bavachin.

Low UGT Isoform Inhibition Profile for Favorable Pharmacokinetics

When evaluated against a panel of recombinant human UDP-glucuronosyltransferase (UGT) isoforms, Corylin exhibited no potent inhibition, whereas its in-class comparator Bavachalcone demonstrated strong noncompetitive inhibition against UGT1A1 and UGT1A7 (Ki = 5.41 µM and 4.51 µM). At a high concentration of 100 µM, Corylin inhibited UGT1A10 by only 4.2% and UGT1A8 by 40.7%, confirming a fundamentally different and safer metabolic interaction profile [1].

| Evidence Dimension | Inhibition of UGT1A1 and UGT1A7 |

| Target Compound Data | Corylin: No potent inhibition (e.g., UGT1A10 inhibited by only 4.2% at 100 µM) |

| Comparator Or Baseline | Bavachalcone: Strong noncompetitive inhibition (Ki = 5.41 µM for UGT1A1) |

| Quantified Difference | Corylin avoids the severe UGT1A1/1A7 blockade caused by Bavachalcone. |

| Conditions | Recombinant human UGT isoforms, 4-Methylumbelliferone (4-MU) probe substrate |

Corylin is the preferred compound for formulations and co-administration studies where minimizing cytochrome/UGT-mediated drug-drug interactions is a strict regulatory or experimental requirement.

Exclusive Precursor Compatibility for High-Solubility Glycosylation

In biotransformation studies utilizing glycosyltransferases from Bacillus subtilis to resolve the poor aqueous solubility of flavonoids, molecular docking and empirical testing identified Corylin as the exclusively compatible substrate among tested candidates. The resulting biocatalytic product, Corylin-7-O-β-glucoside, achieved an aqueous solubility 14.2 times greater than the Corylin aglycone precursor, while retaining significant anti-inflammatory activity (NO reduction IC50 = 121.1 µM) [1].

| Evidence Dimension | Aqueous solubility and enzymatic compatibility |

| Target Compound Data | Corylin: Compatible precursor yielding a derivative with 14.2x higher solubility |

| Comparator Or Baseline | Other generic flavonoid candidates: Incompatible with the specific glycosyltransferase |

| Quantified Difference | 14.2-fold increase in aqueous solubility post-glycosylation. |

| Conditions | Bacillus subtilis glycosyltransferase biotransformation, aqueous media |

Buyers developing aqueous cosmeceutical or pharmaceutical formulations must procure Corylin specifically, as it is the validated structural precursor for synthesizing these highly soluble glycoside derivatives.

Quantifiable Potentiation of M-Type Potassium Currents

Patch-clamp electrophysiology reveals that Corylin acts as a specific potentiator of the M-type K+ current (IK(M)). In pituitary GH3 somatolactotrophs, Corylin concentration-dependently increased the magnitude of IK(M) with a precise EC50 of 3.8 µM. This distinct ion channel modulation provides a reliable, quantifiable metric for cellular activity that is not broadly shared by all prenylflavonoids[1].

| Evidence Dimension | M-type K+ current (IK(M)) amplitude potentiation |

| Target Compound Data | Corylin: EC50 = 3.8 µM |

| Comparator Or Baseline | Untreated GH3 cells (Baseline) |

| Quantified Difference | Concentration-dependent increase in IK(M) amplitude reaching half-maximal effect at 3.8 µM. |

| Conditions | Pituitary GH3 somatolactotrophs, patch-clamp technique, depolarizing command voltage from −50 to −10 mV |

This provides a highly specific, quantitative electrophysiological benchmark for QA/QC validation and lot-to-lot consistency testing in neuroendocrine research.

STAT3-Targeted Anti-Inflammatory Drug Development

Because Corylin exhibits a 3.3x to 3.5x lower IC50 for IL-6-induced STAT3 promoter activity compared to Bakuchiol and Bavachin, it is the optimal choice for high-throughput screening and lead optimization in anti-inflammatory drug development. Procuring pure Corylin ensures that researchers can achieve pathway suppression at lower concentrations, thereby preserving cell viability in sensitive hepatic (Hep3B) and macrophage models [1].

Precursor for High-Solubility Cosmeceutical Formulations

Due to its exclusive structural compatibility with specific Bacillus subtilis glycosyltransferases, Corylin is the required starting material for synthesizing Corylin-7-O-β-glucoside. This application is critical for industrial buyers formulating aqueous-based topical anti-aging or anti-melanoma products, where the 14.2-fold increase in water solubility overcomes the traditional formulation barriers of lipophilic flavonoids [2].

Pharmacokinetic and Herb-Drug Interaction (HDI) Profiling

In ADME/Tox screening, Corylin is utilized as a low-interaction baseline standard. Because it lacks the potent UGT1A1 and UGT1A7 inhibitory activity seen in analogs like Bavachalcone, it is ideal for developing combination therapies or multi-compound formulations where minimizing cytochrome and UGT-mediated drug-drug interactions is a strict regulatory requirement [3].

Neuroendocrine Electrophysiology and Ion Channel Assays

Corylin's precise EC50 of 3.8 µM for potentiating M-type potassium currents makes it a valuable pharmacological tool compound in patch-clamp assays. Laboratories studying pituitary function, neuroprotection, or somatolactotroph electrophysiology should select Corylin to reliably modulate IK(M) amplitude without the confounding off-target effects associated with crude botanical extracts[4].

Application Fit Matrix

References

- [1] Zhao G, et al. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation. Planta Med. 2012 Jun;78(9):903-6.

- [2] National University of Tainan (NUTN) Repository. Predictive studies facilitate the production of a new glucoside, corylin-7-O-β-glucoside.

- [3] Shan L, et al. Comparison of the Inhibitory Potential of Bavachalcone and Corylin against UDP-Glucuronosyltransferases. Evid Based Complement Alternat Med. 2017.

- [4] Evidence for Potentiation of M-Type Potassium Current by Flavonoid Corylin. Int. J. Mol. Sci. 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Use Classification

Explore Compound Types